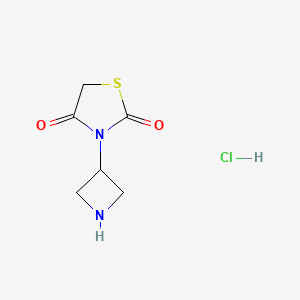
3-(Azetidin-3-yl)thiazolidin-2,4-dion Hydrochlorid
Übersicht
Beschreibung
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety is a heterocyclic structure that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazolidin-2,4-dione derivatives often involves environmentally friendly methods . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .Molecular Structure Analysis
The molecular structure of thiazolidin-2,4-dione (also called glitazone) consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidin-2,4-dione derivatives are synthesized through various chemical reactions. For instance, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Das TZD-Gerüst ist für seine antimikrobiellen Eigenschaften bekannt. Insbesondere die in Frage stehende Verbindung kann als antimikrobielles Mittel wirken, indem sie die zytoplasmatischen Mur-Ligasen inhibiert. Diese Enzyme sind für die Biosynthese der bakteriellen Zellwand unerlässlich und machen sie zu einem Ziel für antibakterielle Medikamente .
Antioxidative Aktivität
Als Antioxidans kann diese Verbindung reaktive Sauerstoffspezies (ROS) entfernen, die schädliche Nebenprodukte des Zellstoffwechsels sind. ROS sind dafür bekannt, oxidativen Stress zu verursachen, der zu Zellschäden und Krankheiten führt. Durch die Neutralisierung von ROS kann die Verbindung dazu beitragen, oxidativen Stress-bedingte Erkrankungen zu verhindern .
Hypoglykämisches Mittel
Eine der wichtigsten Anwendungen von TZD-Derivaten ist ihre Rolle als hypoglykämische Mittel. Sie zeigen diese Aktivität, indem sie die Insulinresistenz durch die Aktivierung von PPAR-γ-Rezeptoren verbessern. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von Typ-2-Diabetes, bei dem Insulinresistenz ein großes Problem darstellt .
Wirkmechanismus
Target of Action
The primary targets of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride are the PPARγ (peroxisome proliferator-activated receptors gamma) and cytoplasmic Mur ligase enzyme . These targets play a crucial role in the biological functioning of the compound .
Mode of Action
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride interacts with its targets by stimulating the PPARγ receptor and inhibiting the cytoplasmic Mur ligase enzyme . This interaction leads to changes in the cellular environment, including improved insulin resistance through PPAR-γ receptor activation, inhibition of microbial growth, and scavenging of reactive oxygen species (ROS) .
Biochemical Pathways
The action of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride affects several biochemical pathways. The activation of the PPARγ receptor leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, specifically glucose, to yield energy for other cellular processes .
Result of Action
The molecular and cellular effects of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride’s action include improved insulin resistance, inhibition of microbial growth, and antioxidant activity . These effects contribute to the compound’s potential as an antimicrobial, antioxidant, and anticancer agent .
Zukünftige Richtungen
The future directions for research on 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride and similar compounds could involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . Additionally, the development of environmentally friendly methods for their synthesis could be another area of focus .
Biochemische Analyse
Biochemical Properties
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin resistance and demonstrating hypoglycemic effects . The antioxidant activity of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is attributed to its ability to scavenge reactive oxygen species, protecting cells from oxidative stress .
Cellular Effects
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride affects various types of cells and cellular processes. It has been observed to exert anticancer effects by inhibiting the proliferation of cancer cells, such as DU-145 prostate cancer cells . This compound influences cell signaling pathways by activating PPAR-γ, which regulates gene expression related to glucose and lipid metabolism . Furthermore, its antioxidant properties help maintain cellular homeostasis by reducing oxidative damage .
Molecular Mechanism
The molecular mechanism of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride involves several key interactions. It binds to and activates PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This activation leads to improved insulin sensitivity and hypoglycemic effects. Additionally, the compound inhibits cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and exhibiting antimicrobial activity . Its antioxidant action is mediated by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that it continues to exhibit antimicrobial, antioxidant, and anticancer properties without significant degradation .
Dosage Effects in Animal Models
The effects of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound has demonstrated beneficial effects, such as improved insulin sensitivity and reduced oxidative stress . At higher doses, there may be potential toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing glucose and lipid metabolism as well as bacterial cell wall synthesis . The compound’s antioxidant activity also affects metabolic flux by reducing the levels of reactive oxygen species and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride within cells and tissues involve various transporters and binding proteins. The compound is efficiently taken up by cells and distributed to different cellular compartments, where it exerts its biological effects . Its interaction with specific transporters and binding proteins ensures its proper localization and accumulation within target tissues .
Subcellular Localization
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules effectively, enhancing its therapeutic potential.
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEMWSSELLFNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


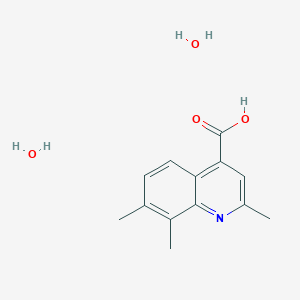
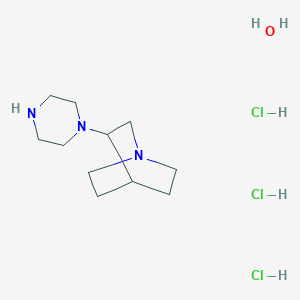
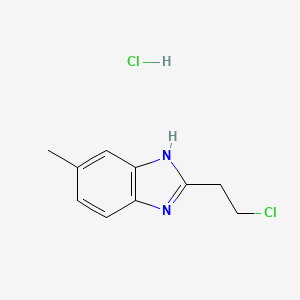
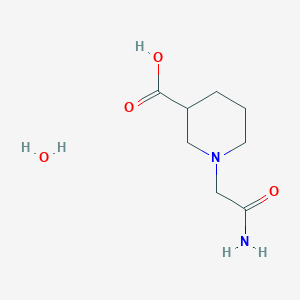
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)
![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)
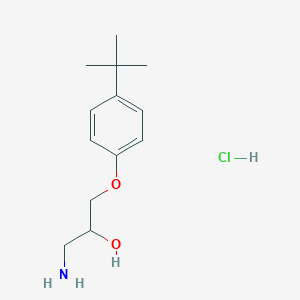
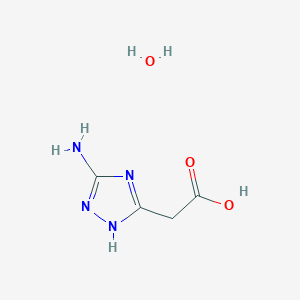
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)


![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)
